molecular formula C8H6N4O2S B1335064 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 6219-47-2

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B1335064
CAS RN: 6219-47-2
M. Wt: 222.23 g/mol
InChI Key: HCOKKYWOAPKADT-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (5-NP-TDT) is a synthetic organic compound belonging to the family of triazoles. It is a derivative of 1,2,4-triazole and nitrophenol, which is a type of phenol having one or more nitro groups attached to its aromatic ring. 5-NP-TDT is a versatile compound with a wide range of applications in scientific research, including its use in the synthesis of other compounds and its potential for use as a drug.

Scientific Research Applications

Metabolic Studies

5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its derivatives have been the subject of metabolic studies in rats. Such studies are crucial for understanding the metabolic pathways and transformations of these compounds in vivo. For example, Oruç et al. (2003) investigated the in vivo metabolism of a similar compound, 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, in rats, revealing pathways like reduction, N-acetylation, and N-dealkylation (Oruç, Kabasakal, & Rollas, 2003).

Pharmacological Activities

Compounds like this compound are known for their various biological activities. They have been studied for their antimicrobial, diuretic, and antidepressant activities. For instance, research has shown antifungal activity against Candida tropicalis and explored the metabolic pathway of related triazole compounds for potential pharmacological applications (Emine Εlçίn Οruç et al., 1999).

Antioxidant and Urease Inhibitory Activities

Studies have also highlighted the antioxidant and urease inhibitory activities of these compounds. Khan et al. (2010) reported that derivatives of 1,2,4-triazole and 1,3,4-thiadiazole, including those similar to this compound, exhibited significant antioxidant and urease inhibitory properties (Khan et al., 2010).

Antimicrobial Properties

The antimicrobial properties of these compounds are also significant. Studies have shown that derivatives of 1,2,4-triazole-3-thione exhibit considerable antimicrobial potential. For example, Alaşalvar et al. (2021) and others have synthesized and evaluated derivatives for their antimicrobial efficacy, providing insights into their potential applications in this field (Alaşalvar et al., 2021).

Synthesis and Structural Analysis

In addition to pharmacological studies, significant work has been done on the synthesis and structural analysis of these compounds. Research has focused on characterizing these compounds using various spectroscopic and analytical techniques, enhancing our understanding of their chemical nature and potential applications in various fields (Sarac, 2022).

properties

IUPAC Name

5-(3-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-2-5(4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOKKYWOAPKADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389359
Record name 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6219-47-2
Record name 5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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